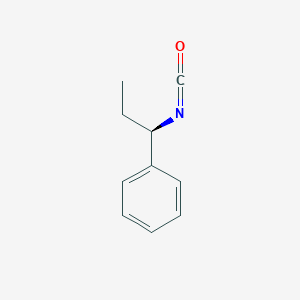

(R)-(+)-1-Phenylpropyl isocyanate

Vue d'ensemble

Description

Isocyanates are a family of highly reactive, low molecular weight chemicals. They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers, and are increasingly used in the automobile industry, autobody repair, and building insulation materials .

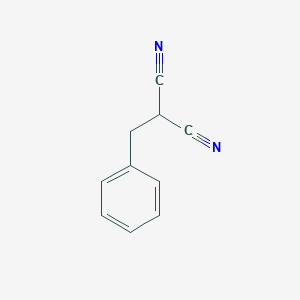

Molecular Structure Analysis

Isocyanates are compounds containing the isocyanate group (-NCO). They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers .

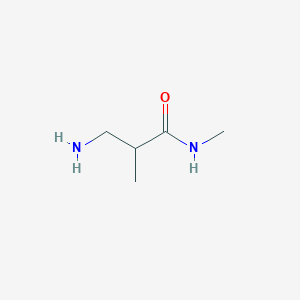

Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .

Physical And Chemical Properties Analysis

Isocyanates are generally liquids at room temperature and have a strong, pungent odor. They are usually colorless, but can be yellowish. They have a low boiling point and a high vapor pressure, which means they can easily become airborne .

Applications De Recherche Scientifique

Curtius Rearrangement in Synthesis

The Curtius rearrangement is a key synthesis method involving isocyanates, such as (R)-(+)-1-Phenylpropyl isocyanate. This process, which involves thermal or photochemical rearrangement of acyl azides, is instrumental in forming isocyanates like phenyl isocyanate. The rearrangement can lead to the production of small amounts of phenyl cyanate alongside phenyl isocyanate, showcasing the compound's role in complex chemical transformations (Wentrup & Bornemann, 2005).

Inclusion of Isopropyl Phenyl Sulfoxide

(R)-(+)-1-Phenylpropyl isocyanate has been involved in molecular recognition studies. For instance, (R)-phenylglycyl-(R)-phenylglycine was shown to include (S)-isopropyl phenyl sulfoxide from its racemic mixture with high enantiomeric excess. This indicates the potential of (R)-(+)-1-Phenylpropyl isocyanate in enantioselective processes and molecular recognition experiments (Ogura et al., 1990).

Aromatic Isocyanate in Electrolyte Additives

In the realm of energy storage, aromatic isocyanates, which can include compounds like (R)-(+)-1-Phenylpropyl isocyanate, have been used to improve the performance of Li-ion batteries. These compounds, when added to electrolytes, can reduce initial irreversible capacities and enhance cycleability, owing to their reactivity with certain functional groups on graphite surfaces (Zhang, 2006).

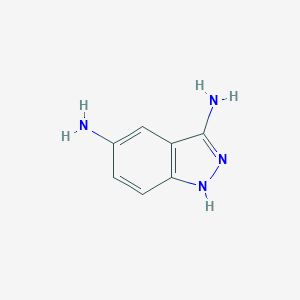

Catalytic Asymmetric Reactions

(R)-(+)-1-Phenylpropyl isocyanate may contribute to catalytic asymmetric reactions. For instance, bis(iodozincio)methane transforms isocyanates into enolate equivalents of amides, which can then react in a catalytic asymmetric Reformatsky-type reaction. This demonstrates the compound's potential in asymmetric synthesis and organometallic catalysis (Haraguchi & Matsubara, 2014).

Polymerization Processes

In polymer science, (R)-(+)-1-Phenylpropyl isocyanate can be involved in polymerization reactions. The anionic polymerization of isocyanates, including 3-phenylpropyl isocyanates, has been carried out with chiral anionic initiators. This points to its use in the synthesis of optically active polymers and the exploration of polymer chain structures (Okamoto et al., 1993).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(1R)-1-isocyanatopropyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPXXSJFZSZULR-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-1-Phenylpropyl isocyanate | |

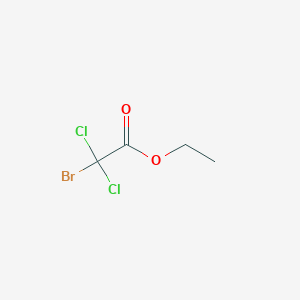

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

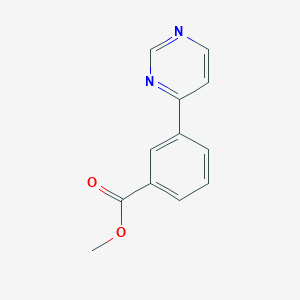

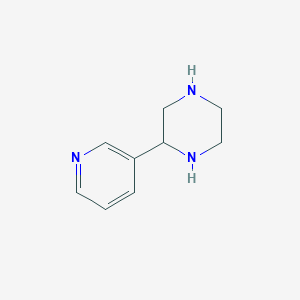

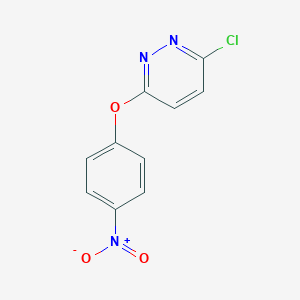

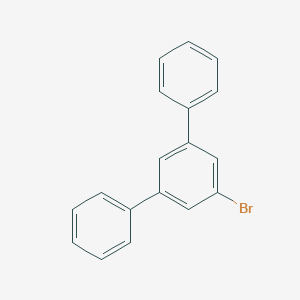

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)